molecular formula C14H12BrClN2O B4284159 N-(4-bromophenyl)-N'-(3-chloro-4-methylphenyl)urea

N-(4-bromophenyl)-N'-(3-chloro-4-methylphenyl)urea

Cat. No.: B4284159
M. Wt: 339.61 g/mol
InChI Key: PRRPDPNPBAMVPM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea: is an organic compound that belongs to the class of ureas. It is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of 4-bromoaniline with 3-chloro-4-methylaniline in the presence of a suitable coupling reagent. One common method is the use of phosgene or its derivatives to facilitate the formation of the urea linkage. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, temperature control, and purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases, resulting in the cleavage of the compound into its constituent amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or palladium catalysts can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis would produce the corresponding amines.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and chlorine atoms can influence its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea
  • N-(4-bromophenyl)-N’-(3-methylphenyl)urea
  • N-(4-bromophenyl)-N’-(3-chloro-phenyl)urea

Uniqueness: N-(4-bromophenyl)-N’-(3-chloro-4-methylphenyl)urea is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings. This combination can result in distinct chemical and biological properties compared to similar compounds. The presence of the methyl group further differentiates it, potentially affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c1-9-2-5-12(8-13(9)16)18-14(19)17-11-6-3-10(15)4-7-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRPDPNPBAMVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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